molecular formula C10H20N2O B2833311 N-[2-(azepan-1-yl)ethyl]acetamide CAS No. 1340208-96-9

N-[2-(azepan-1-yl)ethyl]acetamide

Cat. No.: B2833311
CAS No.: 1340208-96-9
M. Wt: 184.283
InChI Key: QOCAIHGRAWDQNX-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)ethyl]acetamide is a synthetic acetamide derivative characterized by a seven-membered azepane ring linked via an ethyl chain to an acetamide group. Its molecular formula is C₁₀H₁₉N₂O (molecular weight: 183.27 g/mol). This compound has garnered attention in pharmacological research, particularly in the context of organophosphorus antidote development. For example, its hydroxyimino derivative, RS194B (N-[2-(azepan-1-yl)ethyl]-2-(hydroxyimino)acetamide), demonstrated efficacy in reactivating acetylcholinesterase inhibited by pesticides, with a purity of 96 ± 2% .

Properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(13)11-6-9-12-7-4-2-3-5-8-12/h2-9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCAIHGRAWDQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)ethyl]acetamide typically involves the reaction of azepane with ethyl acetamide under specific conditions. One common method includes:

    Starting Materials: Azepane and ethyl acetamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the azepane and facilitate nucleophilic attack on the ethyl acetamide.

    Temperature and Solvent: The reaction is often conducted at elevated temperatures (around 80-100°C) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted amides or secondary amines.

Scientific Research Applications

N-[2-(azepan-1-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: It serves as a building block in the synthesis of bioactive molecules and probes for studying biological pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and specificity for certain biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences in molecular structure, solubility, and applications among N-[2-(azepan-1-yl)ethyl]acetamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Water Solubility (µg/mL) Key Structural Features Primary Application/Study
This compound C₁₀H₁₉N₂O 183.27 Not reported Azepane ring, ethyl-acetamide linkage Antidote precursor (e.g., RS194B)
2-(azepan-1-yl)-N-(2-methoxyphenyl)acetamide C₁₅H₂₂N₂O₂ 262.35 24.3 Methoxyphenyl substituent Synthetic intermediate
RS194B (hydroxyimino derivative) C₁₀H₁₈N₃O₂ 212.27 Not reported Hydroxyimino group at C2 position Organophosphorus antidote
Melatonin (N-[2-(5-Methoxyindol-3-yl)ethyl]acetamide) C₁₃H₁₆N₂O₂ 232.28 Low (lipophilic) Indole ring, methoxy group Endogenous sleep regulator
N-(4-hydroxyphenyl)acetamide (paracetamol metabolite) C₈H₉NO₂ 151.16 High (∼14,000) Phenolic hydroxyl group Analgesic metabolite
Key Observations:
  • Azepane vs.
  • Solubility : The methoxyphenyl derivative (24.3 µg/mL) has lower water solubility than paracetamol metabolites (∼14,000 µg/mL) , likely due to reduced polarity from the methoxy group.
  • Functional Groups: RS194B’s hydroxyimino group (−C=N−OH) is critical for acetylcholinesterase reactivation, a feature absent in the parent compound .
Pharmacological Activity
  • RS194B: Demonstrated superior efficacy in guinea pigs exposed to organophosphorus pesticides compared to obidoxime (a standard oxime antidote), attributed to its optimized hydroxyimino-acetamide structure .
  • Melatonin : While structurally distinct (indole ring vs. azepane), its acetamide-ethylamine moiety is essential for MT1/MT2 receptor binding, highlighting the importance of the acetamide group in neuroactive compounds .

Biological Activity

N-[2-(azepan-1-yl)ethyl]acetamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, often referred to as RS194B, is part of a class of compounds characterized by their azepane ring structure. The molecular formula is C10H18N2OC_{10}H_{18}N_2O, and it features an acetamide functional group that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that this compound may act as a reactivator of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This property suggests potential applications in treating conditions associated with cholinergic dysfunction, such as nerve agent poisoning or Alzheimer's disease.

Key Mechanisms:

  • Reactivation of AChE : Studies have shown that this compound can effectively reactivate AChE inhibited by organophosphates, demonstrating its potential as an antidote .
  • Signal Modulation : The compound may also modulate signaling pathways related to neurotransmission and synaptic plasticity, although detailed pathways remain under investigation.

Biological Activity and Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

1. Antidote Properties

  • In Vitro Reactivation : this compound has shown promising results in reactivating AChE in vitro, with studies indicating favorable reactivation rates compared to other known antidotes .
  • Animal Studies : In animal models, the compound demonstrated efficacy in reversing the toxic effects of organophosphate exposure, highlighting its potential as a therapeutic agent in toxicology .

2. Antimicrobial Activity

  • Preliminary studies suggest that this compound may possess antimicrobial properties. However, comprehensive testing is required to establish its efficacy against specific pathogens.

3. Anticancer Potential

  • Research into the anticancer properties of related compounds indicates that structural analogs may inhibit cancer cell proliferation. Further studies are needed to determine if this compound exhibits similar effects on cancer cell lines.

Case Studies

Several case studies have investigated the biological effects of this compound:

StudyFocusFindings
Radić et al., 2012Antidote EfficacyDemonstrated effective reactivation of AChE in vitro using RS194B against organophosphate toxicity.
Sit et al., 2011Kinetic StudiesAnalyzed reactivation kinetics and established a comparative profile with other antidotes, showing RS194B's superior reactivation rates .
Pharmacokinetics StudyAbsorption and DistributionInvestigated oral bioavailability and tissue distribution, indicating favorable pharmacokinetic properties for therapeutic use .

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